8-(4-ethoxybenzenesulfonyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
CAS No.: 1040673-43-5
Cat. No.: VC11954175
Molecular Formula: C17H23N3O5S
Molecular Weight: 381.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040673-43-5 |
|---|---|
| Molecular Formula | C17H23N3O5S |
| Molecular Weight | 381.4 g/mol |
| IUPAC Name | 8-(4-ethoxyphenyl)sulfonyl-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
| Standard InChI | InChI=1S/C17H23N3O5S/c1-4-25-13-5-7-14(8-6-13)26(23,24)20-11-9-17(10-12-20)15(21)18(2)16(22)19(17)3/h5-8H,4,9-12H2,1-3H3 |
| Standard InChI Key | URRSQJVRPGKNAC-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)C(=O)N(C(=O)N3C)C |
| Canonical SMILES | CCOC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)C(=O)N(C(=O)N3C)C |
Introduction
Chemical Identity and Structural Features
Core Architecture
The molecule centers on a 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold, a bicyclic system comprising a piperidine ring fused to a γ-lactam via a spiro carbon atom . This rigid framework imposes conformational constraints that often enhance binding selectivity in pharmaceutical contexts. Key substitutions include:
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1,3-Dimethyl groups: Positioned on the lactam nitrogen atoms, these substituents influence steric and electronic properties, potentially modulating solubility and metabolic stability .
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8-(4-Ethoxybenzenesulfonyl) group: A sulfonamide moiety attached to the piperidine nitrogen, with a 4-ethoxy aryl group that may participate in π-π interactions or serve as a hydrogen bond acceptor .
Molecular Formula and Weight
Derived from structural analogs , the molecular formula is calculated as C₁₉H₂₅N₃O₅S, yielding a molecular weight of 407.48 g/mol. Comparative data for related compounds are summarized below:
The incremental increase in molecular weight relative to the base scaffold reflects the addition of methyl, sulfonyl, and ethoxyaryl groups.
Synthesis and Derivatization Strategies
Key Synthetic Routes
While no direct synthesis of the target compound is documented, analogous pathways suggest a multi-step approach:
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Core Formation: Construction of the 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold via cyclocondensation of γ-keto acids with diamines, followed by lactamization .
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N-Alkylation: Introduction of methyl groups at positions 1 and 3 using methylating agents like iodomethane under basic conditions .
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Sulfonylation: Reaction of the piperidine nitrogen with 4-ethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine .
Optimization Challenges
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Regioselectivity: Ensuring exclusive sulfonylation at the piperidine nitrogen requires careful control of reaction stoichiometry and temperature .
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Steric Hindrance: The 1,3-dimethyl groups may impede sulfonylation efficiency, necessitating extended reaction times or elevated temperatures .
Physicochemical Properties
Predicted Solubility and Lipophilicity
Computational models (e.g., LogP calculations) using data from analogs suggest:
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LogP: ~2.1 ± 0.3, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
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Aqueous Solubility: <10 mg/L at pH 7.4, consistent with sulfonamide-containing spirocycles.
Spectral Characteristics
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IR Spectroscopy: Expected peaks include ν(C=O) at ~1750 cm⁻¹ (dione), ν(S=O) at ~1350-1150 cm⁻¹ (sulfonyl), and ν(C-O-C) at ~1250 cm⁻¹ (ethoxy) .
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¹H NMR: Key signals would involve the ethoxy group (δ 1.35 ppm, triplet; δ 4.05 ppm, quartet), methyl groups (δ 2.8-3.1 ppm, singlets), and aromatic protons (δ 7.5-8.0 ppm) .
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